D-Galactosamine

Übersicht

Beschreibung

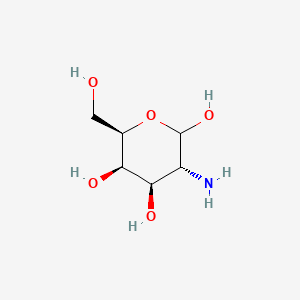

2-amino-2-deoxy-D-galactopyranose is the pyranose form of D-galactosamine. It has a role as a toxin. It is a this compound and a primary amino compound. It derives from a D-galactopyranose. It is a conjugate base of a 2-ammonio-2-deoxy-D-galactopyranose.

Biologische Aktivität

D-Galactosamine (D-GalN) is a naturally occurring amino sugar that has been extensively studied for its biological activities, particularly in the context of liver toxicity and inflammation. Originally identified as a hepatotoxic agent, D-GalN selectively depletes uridine nucleotides in hepatocytes, leading to significant alterations in liver function and structure. This compound is often used in experimental models to investigate mechanisms of liver injury, particularly those mediated by cytokines such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

D-GalN's primary mechanism involves the induction of hepatocyte injury through the depletion of uridine triphosphate (UTP), which is critical for RNA synthesis and other cellular functions. This depletion can lead to apoptosis and necrosis of liver cells, contributing to acute liver failure. Additionally, D-GalN enhances the sensitivity of macrophages to LPS, a component of bacterial cell walls that triggers inflammatory responses.

Key Findings on Biological Activity

- Nitric Oxide Production : D-GalN has been shown to augment nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. This effect is associated with increased expression of inducible NO synthase (iNOS) mRNA and protein levels. The enhancement of NO production is mediated by intracellular reactive oxygen species (ROS), which are generated upon treatment with D-GalN and LPS .

- Lethality Models : Studies utilizing D-GalN have established it as a potent sensitizer for TNF-mediated lethality. In animal models, administration of D-GalN significantly lowers the lethal dose (LD50) for LPS and TNF-α, highlighting its role in enhancing the toxic effects of these agents .

- Hepatotoxicity Studies : Research indicates that D-GalN induces acute liver injury characterized by elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). This hepatotoxic effect is often exacerbated when combined with LPS, leading to severe hepatic damage .

Table: Summary of Biological Effects of this compound

Protective Agents Against this compound Toxicity

Several studies have explored protective agents against D-GalN-induced liver injury:

- Costunolide : This compound has demonstrated hepatoprotective effects against D-GalN and LPS-induced acute liver injury in mouse models. Mechanistic studies suggest that Costunolide acts through anti-inflammatory and antioxidant pathways, reducing oxidative stress and apoptosis in hepatic tissues .

- Erythropoietin : Another study indicated that erythropoietin provides significant protection against D-GalN-induced hepatic damage by modulating inflammatory responses and reducing oxidative stress .

Experimental Design Example

A typical experimental design to evaluate the protective effects against D-GalN might involve:

-

Groups :

- Control group receiving saline.

- Treatment group receiving protective agent (e.g., Costunolide or Erythropoietin).

- Challenge group receiving D-GalN alone.

-

Measurements :

- Serum levels of ALT, AST, and other liver enzymes.

- Histological examination of liver tissue for signs of necrosis or apoptosis.

- Assessment of inflammatory cytokine levels.

Wissenschaftliche Forschungsanwendungen

Liver Injury Models

D-Galactosamine is widely utilized in experimental models to induce acute liver injury (ALI). Its application is crucial for understanding liver pathophysiology and testing potential therapeutic agents.

Case Studies

- Acute Liver Injury Induction : Research has shown that co-administration of LPS and D-GalN results in significant morphological changes in the liver, including sinusoidal hyperemia and loss of normal architecture, which are indicative of ALI .

- Therapeutic Testing : Studies have demonstrated that interventions such as probiotics (e.g., Bifidobacterium species) can ameliorate D-GalN-induced liver injuries by modulating gut microbiota and enhancing intestinal barrier function .

Immunotoxicity Assessments

This compound is also used as a tool for evaluating immunotoxicity in various animal models. Its ability to induce liver injury makes it a relevant compound for assessing immune responses.

Experimental Findings

- Immunosuppressive Effects : Studies indicate that D-GalN can exacerbate immunotoxic effects when combined with other compounds, such as diazinon, highlighting its role in evaluating chemical toxicity .

- Delayed-Type Hypersensitivity Models : D-GalN has been incorporated into models assessing cell-mediated immunity, allowing researchers to study the immunosuppressive effects of various agents on immune responses .

Therapeutic Applications

Beyond its use in research, this compound has potential therapeutic implications, particularly in cancer treatment and as an immunomodulator.

Cancer Research

D-GalN's role as a sensitizer in chemotherapy regimens has been explored. It can enhance the efficacy of certain anticancer agents by modulating immune responses and reducing tumor growth .

Immunomodulation

Research suggests that D-GalN may act as an immunomodulator, influencing cytokine production and immune cell activity. This property could be harnessed for developing treatments aimed at regulating immune responses in various diseases .

Summary Table of Applications

Eigenschaften

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043871 | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-76-6, 7535-00-4 | |

| Record name | Galactopyranose, 2-amino-2-deoxy-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.